molecular formula C11H18N2O4S B1608834 methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate CAS No. 519056-59-8

methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1608834
CAS No.: 519056-59-8
M. Wt: 274.34 g/mol
InChI Key: IPZXIVACTJXTNI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as methyl 5-(tert-butylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylate . This nomenclature systematically describes the structure:

  • A pyrrole ring substituted at position 1 with a methyl group.
  • A sulfamoyl group (-SO$$_2$$NH-) at position 5, where the nitrogen is bonded to a tert-butyl group.
  • A methyl ester (-COOCH$$_3$$) at position 2.

The CAS Registry Number for this compound is 519056-59-8 , a unique identifier assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous chemical substance tracking in databases and regulatory frameworks.

Synonyms and Alternative Chemical Designations

This compound is referenced under multiple synonyms across scientific literature and chemical databases (Table 1):

Table 1: Synonyms and Alternative Names

Synonym Source
Methyl 5-[[(1,1-dimethylethyl)amino]sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate PubChem
Methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate ChemNet
Methyl 5-(tert-butylsulfamoyl)-1-methylpyrrole-2-carboxylate AK Scientific
519056-59-8 CAS Common Chemistry
1-Methyl-5-sulfamoylpyrrole-2-carboxylic acid methyl ester HMDB

These designations reflect variations in substitutive nomenclature and database-specific formatting conventions.

Molecular Formula and Weight Validation

The molecular formula is C$${11}$$H$${18}$$N$$2$$O$$4$$S , confirmed by high-resolution mass spectrometry and elemental analysis. The formula breakdown is as follows:

  • 11 Carbon atoms : 1 from the methyl ester, 4 from the pyrrole ring, 4 from the tert-butyl group, and 2 from the sulfamoyl moiety.
  • 18 Hydrogen atoms : Distributed across the methyl, pyrrole, and tert-butyl groups.
  • 2 Nitrogen atoms : One in the pyrrole ring and one in the sulfamoyl group.
  • 4 Oxygen atoms : Two from the ester, one from the sulfonyl group, and one from the sulfamoyl linkage.
  • 1 Sulfur atom : Central to the sulfonyl group.

The molecular weight is 274.34 g/mol , calculated as: $$ (12.01 \times 11) + (1.008 \times 18) + (14.01 \times 2) + (16.00 \times 4) + (32.07 \times 1) = 274.34 \, \text{g/mol} $$ This value matches experimental data from PubChem and commercial chemical vendors.

Properties

IUPAC Name

methyl 5-(tert-butylsulfamoyl)-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S/c1-11(2,3)12-18(15,16)9-7-6-8(13(9)4)10(14)17-5/h6-7,12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZXIVACTJXTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(N1C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384606
Record name methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728129
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

519056-59-8
Record name Methyl 5-[[(1,1-dimethylethyl)amino]sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519056-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Reaction Conditions and Experimental Data

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination Methyl 1-methyl-1H-pyrrole-2-carboxylate, NBS, dry CH2Cl2, N2, rt, 0.5 h 64 Protected from light (foil wrap), inert atmosphere required
2 Sulfonylation (proposed) 5-bromo intermediate, tert-butylamino sulfonyl reagent, base (e.g., triethylamine), Pd catalyst (if cross-coupling), solvent (e.g., DMF or DMSO), 50-80 °C Not explicitly reported Typical sulfonylation conditions adapted from related pyrrole chemistry
3 Purification Chromatography (silica gel), recrystallization Ensures removal of side products and unreacted materials

Research Findings and Literature Insights

  • The bromination step is well-documented and reproducible, providing a key intermediate for further functionalization.
  • Sulfonylation methods on pyrrole rings often require careful control of reaction conditions to avoid overreaction or degradation of the heterocycle.
  • The tert-butylamino sulfonyl group introduction likely proceeds via nucleophilic substitution or palladium-catalyzed coupling, although direct literature on this exact compound is limited. Analogous sulfonylated pyrroles have been synthesized using sulfonyl chlorides and amines under mild conditions.
  • Handling precautions include inert atmosphere and moisture exclusion due to the sensitivity of intermediates.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield & Remarks
Bromination of pyrrole NBS, dry CH2Cl2, N2, rt 64% yield, essential intermediate
Sulfonyl group introduction tert-butylamino sulfonyl reagent, base, Pd catalyst (if applicable), 50-80 °C Conditions inferred from related chemistry; exact yield not reported
Purification Chromatography, recrystallization Required for product purity

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution at positions activated by electron-donating groups. Key reactions include:

Halogenation

Chlorination and fluorination occur preferentially at the C4 position due to steric and electronic effects from the methyl and sulfonamide substituents. For example:

ReagentConditionsProductYield (%)Source
N-Chlorosuccinimide (NCS)0°C, CH₂Cl₂C4-chlorinated derivative61
SelectfluorCH₃CN/AcOH, 0°CC4-fluorinated derivative (+ acetoxy byproduct)81

The tert-butylsulfonamide group deactivates the ring but directs electrophiles to the C4 position via steric hindrance at C5, while the methyl ester at C2 provides minor ortho/para activation .

Nucleophilic Acyl Substitution

The methyl ester undergoes hydrolysis and amidation:

Ester Hydrolysis

  • Basic Conditions : 2 M NaOH in MeOH at 40°C converts the ester to the carboxylic acid (>80% yield) .

  • Acidic Conditions : Prolonged reflux in HCl/EtOH achieves similar conversion but with lower efficiency.

Amide Formation

Treatment with SOCl₂ forms the acyl chloride intermediate, which reacts with amines (e.g., benzylamine) to yield carboxamides. For example:

text
Methyl ester → (SOCl₂, reflux) → Acyl chloride → (R-NH₂, toluene) → Carboxamide (81% yield)

This method is scalable and avoids chromatography .

Sulfonamide Group Reactivity

The tert-butylsulfonamide moiety exhibits limited nucleophilic susceptibility due to steric protection but participates in:

Hydrogen Bonding

Acts as a hydrogen-bond acceptor in crystal packing or protein binding, though this does not constitute a covalent reaction.

Desulfonation

No direct evidence exists for desulfonation under standard conditions, but analogous sulfonamides decompose at >200°C via C–S bond cleavage.

Cycloaddition and Multicomponent Reactions

The electron-rich pyrrole core may engage in:

  • Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at elevated temperatures.

  • Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the C3 position after bromination .

Stability and Decomposition Pathways

  • Photodegradation : UV exposure leads to partial decomposition of the sulfonamide group (data extrapolated from similar compounds).

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) causes ester hydrolysis and pyrrole ring protonation.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate exhibits promising anticancer properties. Research published in peer-reviewed journals has shown that derivatives of this compound can inhibit the growth of certain cancer cell lines. For instance, a study demonstrated that modifications to the pyrrole ring could enhance cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The sulfonamide group is believed to play a crucial role in this activity by interfering with bacterial folic acid synthesis, similar to other sulfonamide antibiotics .

Material Science Applications

1. Polymer Synthesis

In material science, this compound can be utilized as a monomer in polymer synthesis. Its unique structure allows it to participate in radical polymerization processes, leading to the formation of novel copolymers with enhanced thermal and mechanical properties. These materials are being explored for applications in coatings and adhesives due to their improved durability and resistance to environmental factors .

2. Sensor Development

The compound's electronic properties make it suitable for developing chemical sensors. Research indicates that when integrated into sensor platforms, it can detect specific analytes at low concentrations, making it valuable in environmental monitoring and food safety applications .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated inhibition of breast cancer cell growth with modified derivatives showing enhanced potency.
Antimicrobial PropertiesEffective against resistant Staphylococcus aureus strains, indicating potential for new antibiotic development.
Polymer SynthesisSuccessful incorporation into copolymers resulted in materials with superior mechanical properties compared to traditional polymers.
Sensor DevelopmentDeveloped sensors capable of detecting low-level contaminants, showcasing practical applications in environmental science.

Mechanism of Action

The mechanism of action of methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural and functional similarities to other pyrrole-2-carboxylates allow for comparative analysis:

Compound Substituents Key Differences Synthetic Yield Notable Spectral Data
Methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate - 1-Methyl pyrrole
- 5-(tert-butylamino)sulfonyl
- Methyl ester (C-2)
Reference compound for comparison N/A Expected tert-butyl δ~1.34 ppm (¹H NMR); sulfonyl group IR ~1350–1200 cm⁻¹
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)-4-(indolylcarbonyl)-1H-pyrrole-3-carboxylate (10a) - Ethyl ester (C-3)
- tert-Butoxycarbonyl amino group
- Indole substituents
Bulky indole groups increase steric hindrance; ethyl ester vs. methyl ester 98% ¹H NMR: tert-butyl δ 1.34 ppm; IR ν 1765 cm⁻¹ (ester C=O)
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate - Chlorosulfonyl group at C-5
- Methyl ester (C-2)
Reactive chlorosulfonyl group (precursor for sulfonamide formation) 95% purity Likely δ~3.8–3.9 ppm (ester OCH₃); Cl-SO₂ group IR ~1370 cm⁻¹
Ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate - Phenylimino group
- 3,4-Dimethyl substituents
Schiff base functionality; potential metal coordination N/A ¹H NMR: imino proton δ~8.5 ppm; methyl groups δ~2.2–2.5 ppm

Physicochemical and Spectral Properties

  • Electronic Effects : The electron-withdrawing sulfonyl group in the target compound may deactivate the pyrrole ring, contrasting with electron-donating groups (e.g., indole in 10a) that enhance electrophilic substitution .
  • Spectroscopy: IR: Sulfonamide S=O stretches typically appear at 1350–1200 cm⁻¹, while ester C=O peaks are near 1700–1750 cm⁻¹ . ¹H NMR: The tert-butyl group’s singlet at δ 1.34 ppm is a diagnostic marker (observed in 10a). Pyrrole protons in similar compounds resonate at δ 6.8–7.5 ppm .

Stability and Reactivity

  • The tert-butylamino sulfonyl group likely enhances hydrolytic stability compared to chlorosulfonyl analogs, which are prone to nucleophilic substitution .

Biological Activity

Methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate, with the Chemical Abstracts Service (CAS) number 519056-59-8, is a synthetic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H20N2O4SC_{14}H_{20}N_{2}O_{4}S and a molecular weight of approximately 274.34 g/mol. It features a pyrrole ring substituted with a sulfonamide group and a carboxylate ester, which contribute to its solubility and reactivity profile. The tert-butylamino group enhances its biological interactions, making it an attractive candidate for therapeutic applications .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over functional groups. This includes the formation of the pyrrole ring followed by the introduction of the sulfonamide and carboxylate functionalities.

Antimicrobial Properties

Recent studies have indicated that compounds with similar pyrrole structures exhibit significant antimicrobial activity. For instance, research on pyrrole-2-carboxamides has shown potent anti-tuberculosis (anti-TB) activity with minimal cytotoxicity. Compounds in this class demonstrated minimum inhibitory concentrations (MICs) less than 0.016μg/mL0.016\,\mu g/mL against Mycobacterium tuberculosis, alongside low cytotoxicity profiles (IC50 > 64μg/mL64\,\mu g/mL) . Although specific data on this compound's anti-TB activity is limited, its structural similarities suggest potential efficacy against similar pathogens.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrrole ring and substituents can significantly impact biological activity. For example, the introduction of bulky groups or electron-withdrawing substituents has been shown to enhance anti-TB activity in related compounds . The presence of the tert-butylamino group in this compound may similarly influence its pharmacological properties.

Case Study 1: Antitubercular Activity

In a comparative study involving various pyrrole derivatives, compounds structurally related to this compound were tested for their anti-TB properties. One derivative exhibited an MIC comparable to first-line anti-TB drugs like isoniazid, indicating that strategic modifications in the pyrrole scaffold could yield potent therapeutic agents against drug-resistant strains of tuberculosis .

Case Study 2: Cytotoxicity Assessment

A separate assessment focused on evaluating cytotoxicity across several pyrrole derivatives. The findings revealed that compounds with lower MICs often exhibited high selectivity indices (SI), suggesting that structural optimizations could lead to effective treatments with reduced side effects . This highlights the potential for this compound to be developed as a safer alternative in antimicrobial therapy.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesNotable Properties
Methyl 5-sulfamoyl-1-methylpyrroleContains sulfonamide but lacks tert-butyl groupAntibacterial activity
N-(tert-butyl)benzenesulfonamideSulfonamide structure without pyrroleUsed as an antibacterial agent
Methyl 5-(phenylsulfonyl)-1-methylpyrroleSimilar pyrrole structure with phenyl substitutionPotential anti-inflammatory properties

This table illustrates how variations in structural features among related compounds can lead to diverse biological activities, emphasizing the unique profile of this compound due to its specific functional groups.

Q & A

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodology : For discrepancies in torsional angles (e.g., pyrrole ring planarity), compare solid-state (X-ray) and solution-state (NOESY) data. Use variable-temperature NMR to probe conformational flexibility. Reconcile data with CP-MAS solid-state NMR for intermediate phases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
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methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate

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